3-methoxy-4-methylpentan-1-amine
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Overview
Description
3-Methoxy-4-methylpentan-1-amine is an organic compound with the molecular formula C7H17NO It is a primary amine with a methoxy group and a methyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-methylpentan-1-amine can be achieved through reductive amination. This process involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For example, the reaction of 3-methoxy-4-methylpentan-1-one with ammonia in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of reusable catalysts based on earth-abundant metals, such as iron or cobalt, can also be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted amines depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-methylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylpentan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in reductive amination reactions, forming imines which can then be reduced to secondary amines. This process is catalyzed by metal complexes such as iridium-phosphate catalysts, which facilitate the hydrogenation of the imine intermediate .
Comparison with Similar Compounds
3-Amino-4-methoxyacetophenone: Similar structure with an amino group and a methoxy group attached to an aromatic ring.
4-Methoxy-2-methylpentan-1-amine: Similar structure with a methoxy group and a methyl group attached to a pentane chain but with different positional isomers.
Uniqueness: Its methoxy and methyl groups provide unique steric and electronic properties that differentiate it from other similar compounds .
Properties
CAS No. |
1557578-93-4 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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